molecular formula C28H26O17S4 B13352509 4-Sulfocalix[4]arene hydrate

4-Sulfocalix[4]arene hydrate

Cat. No.: B13352509
M. Wt: 762.8 g/mol
InChI Key: RKPGNZQZXOAHMS-UHFFFAOYSA-N
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Description

4-Sulfocalix4arene hydrate is a macrocyclic compound belonging to the family of calixarenes. These compounds are characterized by their unique cup-like structures formed by phenolic units linked through methylene bridges. The sulfonation of calix4arene introduces sulfonic acid groups, enhancing its solubility and reactivity.

Preparation Methods

4-Sulfocalix4arene hydrate can be synthesized through various methods, including:

Chemical Reactions Analysis

4-Sulfocalix4arene hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-sulfocalix4arene hydrate involves its ability to form non-covalent interactions with guest molecules. These interactions include hydrogen bonding, van der Waals forces, and π-π interactions. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to interact with a wide range of molecules . The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules.

Comparison with Similar Compounds

4-Sulfocalix4arene hydrate can be compared with other similar compounds, such as:

The uniqueness of 4-sulfocalix4arene hydrate lies in its enhanced solubility and reactivity due to the presence of sulfonic acid groups, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H26O17S4

Molecular Weight

762.8 g/mol

IUPAC Name

25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;hydrate

InChI

InChI=1S/C28H24O16S4.H2O/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);1H2

InChI Key

RKPGNZQZXOAHMS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O.O

Origin of Product

United States

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